

Envudeucitinib: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Envudeucitinib*

Cat. No.: *B15614739*

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Introduction

Envudeucitinib (also known as ESK-001) is a highly selective, orally available, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] As a key mediator in the signaling pathways of various pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons, TYK2 represents a significant therapeutic target for a range of autoimmune and inflammatory diseases.[3] **Envudeucitinib**'s mechanism of action through the inhibition of the JAK-STAT signaling cascade underscores its potential in these therapeutic areas.[4][5][6][7] These application notes provide detailed information on the solubility of **envudeucitinib**, its mechanism of action, and protocols for its use in common laboratory assays.

Solubility

The solubility of **envudeucitinib** in various solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. While comprehensive data in a wide range of pure organic solvents is not readily available in the public domain, a formulation for in vivo studies indicates its solubility in a mixed solvent system.

Table 1: Solubility of **Envudeucitinib**

Solvent System	Solubility	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.86 mM)	[8]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.86 mM)	[8]

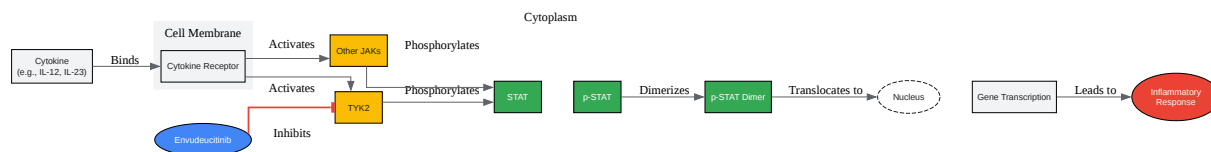
Note: For in vivo formulations, it is recommended to first prepare a stock solution in DMSO and then add the other co-solvents sequentially.[8] For in vitro cell-based assays, it is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium. Researchers should ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

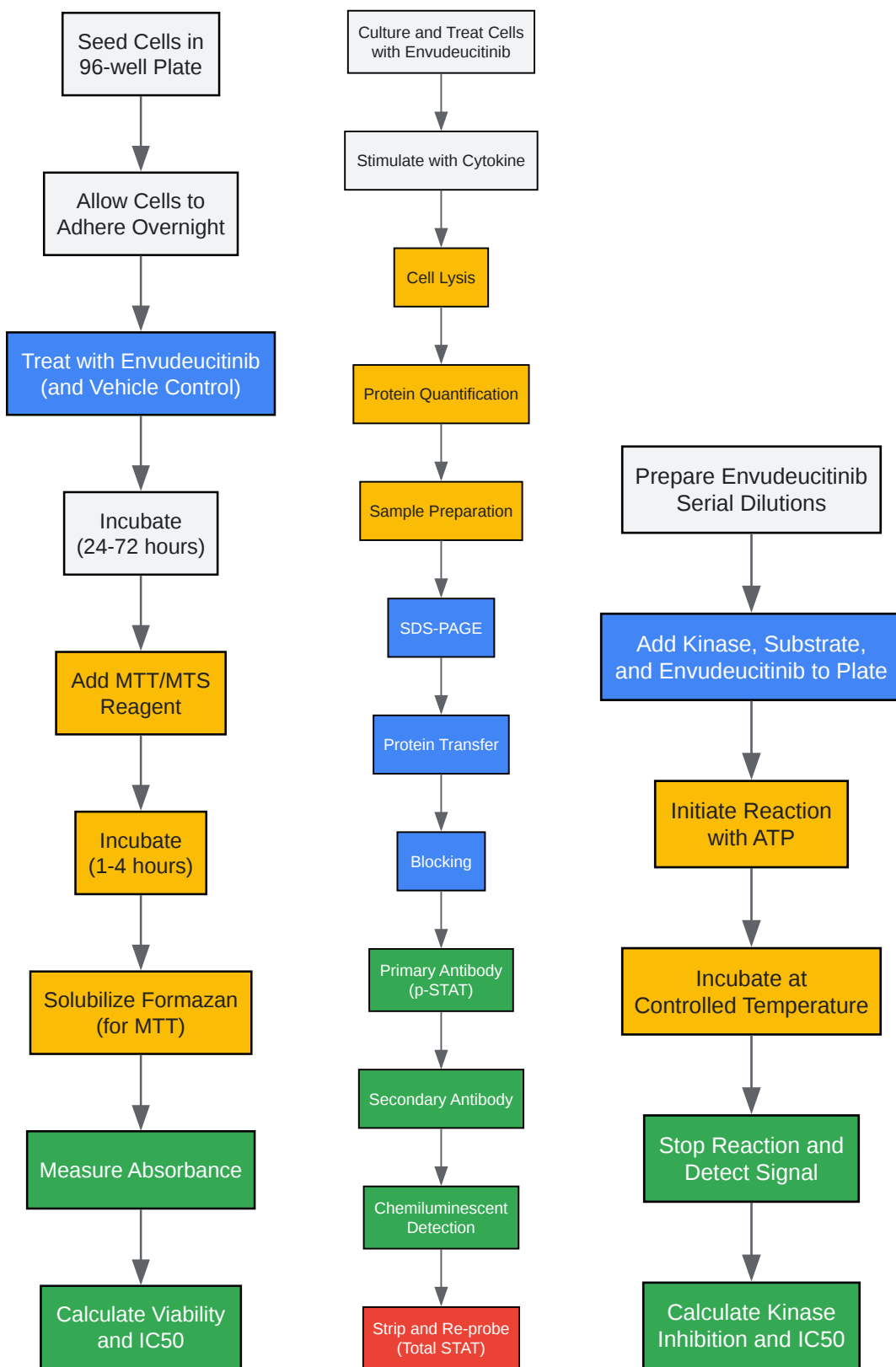
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Envudeucitinib is a Janus kinase (JAK) inhibitor with anti-inflammatory properties.[4] Specifically, it is a highly selective, oral allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1][2][3] The JAK-STAT signaling pathway is a crucial cascade for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.[6][7]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, which leads to the activation of receptor-associated JAKs.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors.[9]

By inhibiting TYK2, **envudeucitinib** blocks the phosphorylation and activation of downstream STAT proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23.[3][10] This leads to a reduction in the inflammatory response.





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